1-Ethyl-2-benzimidazolinone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-benzimidazolinone consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 162.19 .Physical And Chemical Properties Analysis
1-Ethyl-2-benzimidazolinone has a molecular weight of 162.19 . Its empirical formula is C9H10N2O .Scientific Research Applications
Activation of K Ca 3.1 and K Ca 2 Channels
1-EBIO is a potent activator of K Ca 3.1 and K Ca 2 channels . It activates these channels by increasing the Ca 2+ sensitivity, stabilizing the interaction between calmodulin and the channels . This shifts the activation curve of the channels to the left . The compound activates K Ca 3.1 with an EC 50 value of around 30 μM and all three K Ca 2 channels .
Potentiation of CFTR-mediated Cl − Secretion
1-EBIO has been found to potentiate CFTR-mediated Cl − secretion in rectal biopsies from Cystic Fibrosis patients . It activates basolateral Ca 2±activated and cAMP-dependent K + channels that generate the driving force for CFTR-mediated Cl − secretion . This mechanism may augment effects of CFTR correctors and potentiators that increase the number and/or activity of mutant CFTR channels at the cell surface .
Potential Antiseizure Drug
1-EBIO has been tested as a potential antiseizure drug in a preclinical Dravet syndrome model . However, it did not show significant suppression of spontaneous electrographic seizure activity .
Mechanism of Action
Target of Action
1-EBIO primarily targets Calcium-Activated Potassium (K Ca) Channels , specifically the epithelial K Ca channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to processes such as muscle contraction, hormone secretion, and neuronal signaling .
Mode of Action
1-EBIO acts as an activator of these K Ca channels . It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . This action is sensitive to the neurotoxin charybdotoxin . It also induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Biochemical Pathways
The activation of K Ca channels by 1-EBIO affects several biochemical pathways. It stimulates the apical membrane Cl- conductance CFTR channel . This activation results in large Cl- secretory currents . It also activates the human intermediate conductance Ca 2+ - activated K + channel .
Pharmacokinetics
It is known that 1-ebio is soluble in dmso and ethanol , which could potentially influence its bioavailability.
Result of Action
The activation of K Ca channels by 1-EBIO has several cellular and molecular effects. It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . It also promotes embryonic stem cell (ESC) differentiation into cardiomyocytes . Furthermore, it induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKELNYMZTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143296 | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10045-45-1 | |
Record name | 1-EBIO | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylbenzimidazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.